N~1~-(2-chlorobenzyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~1~-(2-chlorobenzyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C18H21ClN2O3S and its molecular weight is 380.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.0961414 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Synthesis and Derivatization
Research on the synthesis and derivatization of sulfonamides, such as the formation of thermostable derivatives for analytical purposes, highlights the utility of these compounds in enhancing gas chromatography methods. For instance, methods to overcome the thermal instability of sulfonylurea herbicides, enabling their analysis by gas chromatography through derivatization, have been explored (Klaffenbach, Holland, & Lauren, 1993). Similar approaches may be applicable for the analysis and handling of N1-(2-chlorobenzyl)-N2-(2,5-dimethylphenyl)-N2-(methylsulfonyl)glycinamide.
Structural Analysis and Crystallography
Studies on the conformation and crystal structure of sulfonamide derivatives provide insights into how structural modifications, such as chlorine substitutions, influence molecular conformation and supramolecular architecture. For example, the conformation of sulfonamide bonds and their impact on molecular packing has been analyzed in depth (Gowda, Foro, & Fuess, 2007). This type of analysis is crucial for understanding the behavior of N1-(2-chlorobenzyl)-N2-(2,5-dimethylphenyl)-N2-(methylsulfonyl)glycinamide in various environments and could inform its potential applications in materials science or drug development.
Biological Activity and Screening
Research into the biological activity of sulfonamide derivatives, such as their potential as inhibitors of enzymes or bacteria, underscores the relevance of these compounds in medicinal chemistry and pharmacology. The synthesis and biological screening of various sulfonamide derivatives for antimicrobial and enzyme inhibition properties exemplify the potential therapeutic applications of these molecules (Aziz‐ur‐Rehman et al., 2014). N1-(2-chlorobenzyl)-N2-(2,5-dimethylphenyl)-N2-(methylsulfonyl)glycinamide could similarly be evaluated for its biological activity, offering insights into potential pharmaceutical applications.
Chemical Reactions and Mechanisms
Investigations into the chemical reactions and mechanisms involving sulfonamide compounds, such as alkylation and oxidation reactions, are critical for understanding their reactivity and potential uses in synthetic chemistry. Studies that examine the reactions of sulfonamide compounds with various reagents provide a foundation for exploring the chemical behavior of N1-(2-chlorobenzyl)-N2-(2,5-dimethylphenyl)-N2-(methylsulfonyl)glycinamide (Cremlyn & Nunes, 1987). Such research can inform the development of novel synthetic pathways and the creation of derivatives with enhanced properties.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2,5-dimethyl-N-methylsulfonylanilino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-13-8-9-14(2)17(10-13)21(25(3,23)24)12-18(22)20-11-15-6-4-5-7-16(15)19/h4-10H,11-12H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQWJATYXISBIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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